5-(3-chlorophenyl)-1H-tetrazole
Overview
Description
5-(3-Chlorophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Tetrazole oxides.
Reduction Products: Aminotetrazoles.
Scientific Research Applications
5-(3-Chlorophenyl)-1H-tetrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as energetic materials and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as enzymes or receptors to exert its effects. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-(4-Chlorophenyl)-1H-tetrazole: Similar structure but with the chlorine atom at the para position, which can influence its chemical and biological properties.
5-(3-Bromophenyl)-1H-tetrazole:
Uniqueness: 5-(3-Chlorophenyl)-1H-tetrazole is unique due to the presence of the chlorine atom at the meta position on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can lead to distinct chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWPGUJZBDDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901150 | |
Record name | NoName_225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-28-7 | |
Record name | 5-(3-Chlorophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41421-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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